molecular formula C21H20N4O2S B3221549 4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole CAS No. 1207030-56-5

4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole

Cat. No.: B3221549
CAS No.: 1207030-56-5
M. Wt: 392.5
InChI Key: RESRGAAEVACOTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole is a heterocyclic compound featuring a triazole core fused with a thiazole ring. The triazole moiety is substituted at position 1 with a 4-methylphenyl group and at position 5 with a methyl group. The thiazole ring is functionalized at position 4 with a 3,4-dimethoxyphenyl substituent.

Synthesis typically involves multi-step reactions, including cyclocondensation of thiosemicarbazides with α-haloketones or copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring. Crystallographic studies (e.g., SHELX-based refinements) confirm planar geometries for analogous compounds, with slight deviations due to steric hindrance from substituents .

Properties

IUPAC Name

4-(3,4-dimethoxyphenyl)-2-[5-methyl-1-(4-methylphenyl)triazol-4-yl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2S/c1-13-5-8-16(9-6-13)25-14(2)20(23-24-25)21-22-17(12-28-21)15-7-10-18(26-3)19(11-15)27-4/h5-12H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RESRGAAEVACOTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(N=N2)C3=NC(=CS3)C4=CC(=C(C=C4)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Halogen Substituents

Compounds 4 and 5 () are isostructural derivatives of 4-(4-aryl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)thiazole. They differ by halogen substituents (Cl in 4, Br in 5), which minimally alter crystal packing but significantly impact electronic properties.

Compound Substituent (R) Molecular Weight Bioactivity (if reported) Reference
Target Compound 3,4-OCH₃ ~435.5* Not explicitly reported
4 (Cl derivative) 4-Cl 523.4 Antimicrobial activity
5 (Br derivative) 4-Br 567.8 Structural focus
sc-493971 () 1,3-Benzodioxol-5-yl 407.49 Commercial availability

*Calculated based on analogous structures.

Methoxy vs. Methyl Substituents

Methoxy groups (3,4-dimethoxyphenyl in the target) are electron-rich, influencing π-π stacking and hydrogen bonding. In contrast, methyl groups (e.g., 4-methylphenyl in 9d, ) contribute steric bulk but lack polar interactions. For example, compound 9d (2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-methylphenyl)-1,3-thiazol-5-yl]acetamide) shows reduced solubility compared to methoxy analogues due to hydrophobicity .

Crystallographic and Solubility Comparisons

The target compound’s methoxy groups likely enhance crystallinity compared to halogenated analogues. For instance, compounds 4 and 5 () crystallize in triclinic systems (P 1̄) with two independent molecules per unit cell, while methoxy-substituted derivatives (e.g., ) form denser lattices due to stronger intermolecular hydrogen bonds . Solubility in DMF () is higher for methoxy-bearing compounds (~20 mg/mL) than for halogenated ones (<10 mg/mL) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole
Reactant of Route 2
4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.